3-(4-Fluoro-3-methoxyphenyl)propanoic acid
Overview
Description
3-(4-Fluoro-3-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H11FO3 It is a derivative of propanoic acid, featuring a fluorine atom and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-3-methoxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the palladium-catalyzed arylation of 4-fluoro-3-methoxyphenylboronic acid with a suitable propanoic acid derivative . This reaction typically requires a palladium catalyst, a base, and a solvent such as water or an organic solvent. The reaction conditions, including temperature and reaction time, can vary depending on the specific reagents and catalysts used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process would be optimized for efficiency and yield, with careful control of reaction parameters to ensure consistent product quality. Additionally, purification steps such as crystallization or chromatography may be employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-3-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atom and methoxy group on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: The major products include carboxylic acids or ketones.
Reduction: The major products are alcohols or aldehydes.
Substitution: The major products depend on the nucleophile used, resulting in various substituted phenylpropanoic acids.
Scientific Research Applications
3-(4-Fluoro-3-methoxyphenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-3-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The fluorine atom and methoxy group on the phenyl ring can influence the compound’s binding affinity to enzymes or receptors. The propanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)propanoic acid: Lacks the fluorine atom, which may result in different chemical and biological properties.
3-(4-Fluorophenyl)propanoic acid: Lacks the methoxy group, affecting its reactivity and interactions.
3-(3-Fluoro-4-methoxybenzoyl)propionic acid: Has a different substitution pattern on the phenyl ring, leading to variations in its properties.
Uniqueness
3-(4-Fluoro-3-methoxyphenyl)propanoic acid is unique due to the presence of both a fluorine atom and a methoxy group on the phenyl ring. This combination can enhance its chemical stability, reactivity, and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
3-(4-fluoro-3-methoxyphenyl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPCCWWNYXSFDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCC(=O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864960-96-3 | |
Record name | 864960-96-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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